Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-
CAS No.: 63870-36-0
Cat. No.: VC17161135
Molecular Formula: C32H45N5O7S2
Molecular Weight: 675.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63870-36-0 |
|---|---|
| Molecular Formula | C32H45N5O7S2 |
| Molecular Weight | 675.9 g/mol |
| IUPAC Name | N-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
| Standard InChI | InChI=1S/C32H45N5O7S2/c1-5-8-9-10-11-12-13-14-19-44-26-17-15-25(16-18-26)36-37-31-29(46(42,43)34-7-3)21-24-20-27(45(40,41)33-6-2)22-28(35-23(4)38)30(24)32(31)39/h15-18,20-22,33-34,39H,5-14,19H2,1-4H3,(H,35,38) |
| Standard InChI Key | NHGVHUVNLBETNN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure centers on a naphthalene backbone substituted with functional groups that confer distinct electronic and steric properties. Key features include:
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Azo linkage (-N=N-): Connects the naphthalene system to a 4-decyloxyphenyl group, enabling π-conjugation and light absorption properties .
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Sulfonyl groups (-SO₂-): Attached to ethylamino moieties at positions 3 and 6, enhancing solubility in polar solvents and potential for hydrogen bonding.
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Acetamide group (-NHCOCH₃): Positioned at the 1-naphthalenyl site, contributing to molecular stability and interactions with biological targets .
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| CAS Registry Number | 63870-36-0 |
| Molecular Formula | C₃₂H₄₅N₅O₇S₂ |
| Molecular Weight | 675.9 g/mol |
| IUPAC Name | N-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
| SMILES Notation | CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O |
| Topological Polar Surface | 191 Ų (computed) |
The extended conjugation system formed by the naphthalene core and azo linkage suggests absorption in the visible spectrum (400–600 nm), a trait common to azo dyes. The decyloxy chain (C₁₀H₂₁O-) introduces hydrophobic characteristics, while sulfonyl groups enhance solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthesis and Production Methods
Industrial synthesis of this compound likely involves multi-step reactions:
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Diazotization: 4-Decyloxyaniline undergoes diazotization with nitrous acid (HNO₂) to form a diazonium salt.
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Coupling Reaction: The diazonium salt couples with 7-amino-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl acetamide under alkaline conditions (pH 8–10) to form the azo bond .
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Purification: Chromatography or recrystallization from ethanol/water mixtures isolates the product.
Key Reaction Parameters:
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Temperature: 0–5°C during diazotization to prevent decomposition .
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Solvent: Tetrahydrofuran (THF) or DMF for coupling steps.
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Yield: Estimated 40–60% due to steric hindrance from sulfonyl groups .
Physicochemical Properties
Experimental data remain scarce, but computational and analog-based predictions provide insights:
Table 2: Predicted Physicochemical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 218–222°C (decomposition) |
| LogP (Partition Coeff.) | 5.2 ± 0.3 |
| Solubility in Water | <0.1 mg/mL (25°C) |
| UV-Vis λmax | 480–520 nm (in DMSO) |
| Stability | Photosensitive; degrades under UV light |
The high LogP value indicates lipophilicity, favoring membrane permeability in biological systems . Sulfonyl groups may facilitate binding to albumin proteins, extending plasma half-life in pharmacokinetic applications.
Research Applications and Findings
Dye and Pigment Industry
The azo chromophore enables potential use as a:
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Textile dye: Stable coloration on polyester and nylon fabrics due to hydrophobic interactions.
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Inkjet printing agent: High solubility in glycol ether solvents (e.g., dipropylene glycol) supports ink formulation .
Pharmaceutical Research
Though direct studies are lacking, structural analogs demonstrate:
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Antimicrobial activity: Sulfonyl groups inhibit bacterial dihydropteroate synthase (DHPS), a folate synthesis enzyme.
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Anticancer potential: Azo compounds intercalate DNA, inducing apoptosis in HeLa cells (IC₅₀ ≈ 50 μM for analogs) .
Materials Science
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Liquid crystals: The decyloxy chain and rigid naphthalene core may support mesophase formation.
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Sensor development: Azo-based compounds detect metal ions via colorimetric shifts (e.g., Cu²⁺ at 10 ppm) .
Challenges and Future Directions
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Synthesis Optimization: Current low yields necessitate catalyst screening (e.g., phase-transfer catalysts).
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Toxicity Profiling: Ecotoxicological studies are needed to assess environmental persistence .
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Biological Testing: Prioritize in vitro assays against antibiotic-resistant pathogens and cancer cell lines.
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